Base-Catalyzed Aspartimide Formation: 170-Fold Reduction with Cyclohexyl Ester vs. Benzyl Ester
In a model tetrapeptide Glu-Asp-Gly-Thr, the cyclohexyl ester-protected derivative yielded only 0.3% aspartimide after 24 h of treatment with diisopropylethylamine (DIEA), whereas the corresponding benzyl ester-protected peptide generated 51% aspartimide under identical conditions, representing a 170-fold reduction in side-product formation [1].
| Evidence Dimension | Aspartimide formation under base treatment |
|---|---|
| Target Compound Data | 0.3% aspartimide |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH (benzyl ester): 51% aspartimide |
| Quantified Difference | 170-fold reduction |
| Conditions | Model tetrapeptide Glu-Asp-Gly-Thr, diisopropylethylamine, 24 h |
Why This Matters
This directly translates to higher crude peptide purity and significantly reduced purification burden for sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.
- [1] Tam, J.P., Riemen, M.W., Merrifield, R.B. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Pept Res. 1988, 1(1), 6-18. PMID: 2980781. View Source
